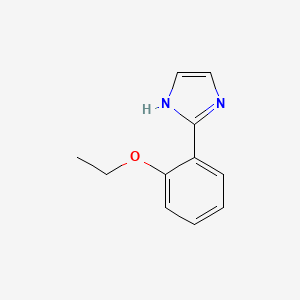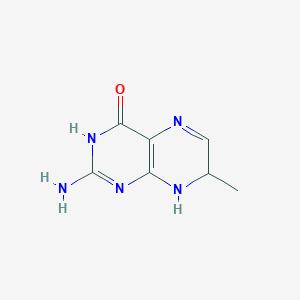
2-Amino-7-methyl-7,8-dihydropteridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Pteridinone,2-amino-7,8-dihydro-7-methyl-(9CI) is a heterocyclic compound that belongs to the pteridine family This compound is characterized by its fused ring structure, which includes a pteridine core with an amino group at the 2-position and a methyl group at the 7-position
Preparation Methods
The synthesis of 4(1H)-Pteridinone,2-amino-7,8-dihydro-7-methyl-(9CI) typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable diaminopyrimidine derivative, the compound can be synthesized through a series of condensation and cyclization reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
4(1H)-Pteridinone,2-amino-7,8-dihydro-7-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the pteridine core.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4(1H)-Pteridinone,2-amino-7,8-dihydro-7-methyl-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pteridine derivatives are known to be active.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4(1H)-Pteridinone,2-amino-7,8-dihydro-7-methyl-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing their activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor signaling, and interaction with nucleic acids. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.
Comparison with Similar Compounds
4(1H)-Pteridinone,2-amino-7,8-dihydro-7-methyl-(9CI) can be compared with other pteridine derivatives, such as:
Pterin: A basic pteridine compound without the amino and methyl substitutions.
Biopterin: A naturally occurring pteridine involved in biological processes.
Methotrexate: A pteridine derivative used as a chemotherapeutic agent. The uniqueness of 4(1H)-Pteridinone,2-amino-7,8-dihydro-7-methyl-(9CI) lies in its specific substitutions, which confer distinct chemical and biological properties compared to other pteridine compounds.
Properties
CAS No. |
68375-50-8 |
|---|---|
Molecular Formula |
C7H9N5O |
Molecular Weight |
179.18 g/mol |
IUPAC Name |
2-amino-7-methyl-7,8-dihydro-3H-pteridin-4-one |
InChI |
InChI=1S/C7H9N5O/c1-3-2-9-4-5(10-3)11-7(8)12-6(4)13/h2-3H,1H3,(H4,8,10,11,12,13) |
InChI Key |
UIUCYYVRCFFKQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=NC2=C(N1)N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


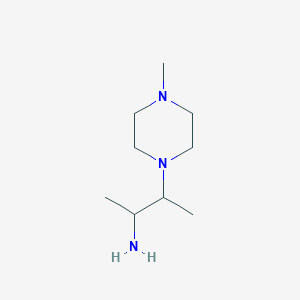
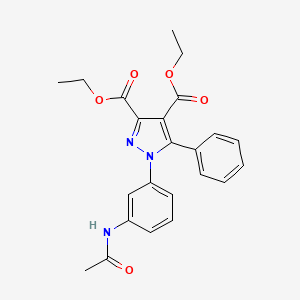
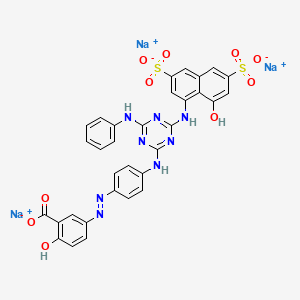
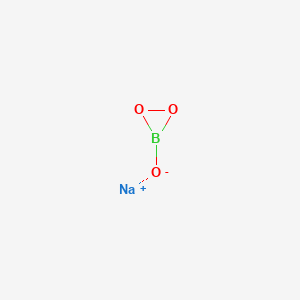
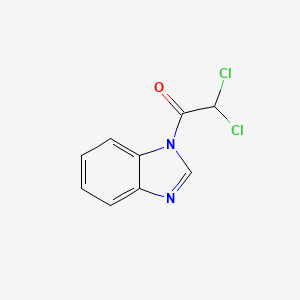

![3-(1-benzofuran-2-yl)-1-(4-ethylphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine](/img/structure/B13792704.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-phenyl-](/img/structure/B13792708.png)
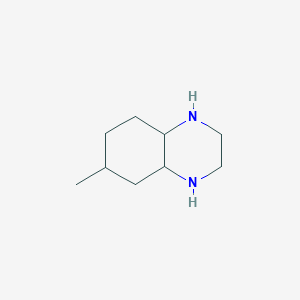
![2-[(C,N-dimethylcarbonimidoyl)amino]benzoic acid](/img/structure/B13792716.png)

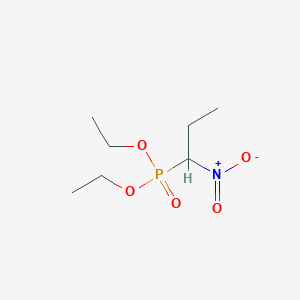
![1-[(4-bromophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B13792741.png)
